For example, derivatives of 3-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one are incorporated into molecules designed to interact with specific receptors in the brain, such as dopamine receptors. [] By modifying the substituents on the core structure, researchers can fine-tune the binding affinity and selectivity of these derivatives towards different receptor subtypes.
The synthesis of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one can be achieved through several methods. One notable approach involves the cyclization of appropriate precursors under acidic conditions. The following steps outline a common synthetic route:
The reaction conditions, such as temperature and time, are critical for optimizing yield and purity. For instance, maintaining a temperature around 60–80°C for several hours can enhance the reaction efficiency .
The molecular structure of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one features a bicyclic system comprising a six-membered ring fused to a five-membered ring. Key structural characteristics include:
The three-dimensional conformation plays a significant role in its biological activity and interaction with other molecules .
3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one participates in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions are essential for developing new compounds with enhanced biological activities .
The physical and chemical properties of 3-ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one are critical for its application in synthesis and pharmaceuticals:
| Property | Value |
|---|---|
| Density | 1.106 g/cm³ |
| Melting Point | 183 °C |
| Boiling Point | 353.8 ± 31 °C (predicted) |
| Flash Point | 175.6 °C |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 16.94 ± 0.20 (predicted) |
| Appearance | White to off-white solid |
| Refractive Index | 1.562 |
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its potential reactivity .
3-Ethyl-2-methyl-1,5,6,7-tetrahydroindol-4-one has several scientific applications:
The ongoing research into this compound highlights its versatility and potential in drug discovery and development .
The compound is formally named as 3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one under IUPAC conventions. This name specifies:
Table 1: Core Structural Features
| Structural Feature | Description |
|---|---|
| Parent Ring System | 1,5,6,7-Tetrahydro-4H-indol-4-one (partially saturated indolinone) |
| Substituent at C2 | Methyl (–CH₃) |
| Substituent at C3 | Ethyl (–CH₂CH₃) |
The compound has the molecular formula C₁₁H₁₅NO, confirmed across multiple authoritative sources [2] [4] [5]. Its exact molecular weight is 177.24 g/mol, calculated as follows:
The canonical SMILES representation is CCC1=C(C)NC2=C1C(=O)CCC2, which encodes:
CCC1=) attached to C3 of the pyrrole. C(C)) at C2. C(=O)) at position 4 within the saturated six-membered ring [4] [5]. The InChIKey is RZUQNFAPFIHYCR-UHFFFAOYSA-N, a unique hashed identifier enabling database searches. This key is derived from the full InChI string: InChI=1S/C11H15NO/c1-3-8-7(2)12-9-5-4-6-10(13)11(8)9/h12H,3-6H2,1-2H3 [5].
This compound is documented under numerous aliases and standardized identifiers:
Table 2: Registry Identifiers and Common Synonyms
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 6116-76-3 (validated by check-digit) [2] [4] |
| PubChem CID | 80204 [1] [5] |
| UNII | 8F5GDR8N9G [5] |
| EINECS | 228-084-6 [4] |
| NSC Number | 136938 [5] |
| Common Synonyms | 3-Ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-one; Molindone Related Compound A; 2-Methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole [4] [5] |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7